Radium-228 is a radioactive isotope of radium, which is part of the decay series of thorium-232. It has a half-life of approximately 5.75 years and decays primarily through beta decay to form actinium-228. Radium-228 is one of the isotopes that contribute to the natural radioactivity found in the environment, particularly in soils and groundwater, due to its formation during the decay of thorium and uranium ores. Its presence in natural waters is of significant concern due to its radioactive properties and potential health risks associated with exposure.
Radium-228 can also form various compounds such as radium chloride, radium bromide, and radium nitrate. These compounds are typically colorless but may turn yellow or dark over time due to self-radiolysis from the alpha decay of radium. The solubility of these compounds varies; for instance, radium chloride is less soluble in water compared to barium chloride, while radium bromide is more soluble than radium chloride .
Radium-228 is considered a carcinogen due to its ionizing radiation, which can lead to various health issues including anemia, skin disorders, osteoporosis, and other bone-related diseases. The Environmental Protection Agency has set a maximum contaminant level for radium in drinking water at 5 picocuries per liter, emphasizing its potential health risks . The biological activity of radium-228 is closely linked to its decay products, particularly actinium-228, which further contributes to the radiation dose received by living organisms.
Radium-228 can be synthesized through several methods, primarily involving the irradiation of thorium-232 in nuclear reactors. The reaction can be represented as follows:
Additionally, radium-228 can be isolated from natural sources through chemical separation techniques that typically involve precipitation and ion exchange methods. For instance, it can be separated from thorium using various acids and resins .
Radium-228 has several applications primarily in scientific research and medical treatments. Notably, it is used as a target material for producing thorium-229 in nuclear reactors, which has implications for cancer treatment using radiopharmaceuticals like bismuth-213 and actinium-225 . Furthermore, its radioactive properties make it useful in studies related to environmental monitoring and hydrology.
Research on the interactions of radium-228 with biological systems has shown that it poses significant risks due to its radiotoxicity. Studies indicate that exposure can lead to increased cancer risk and other health issues associated with ionizing radiation. Additionally, interaction studies often focus on the behavior of radium-228 in aquatic environments, examining how it affects aquatic life and accumulates in food chains .
Radium-228 shares similarities with other isotopes of radium and alkaline earth metals but has unique characteristics due to its specific decay chain and half-life. Below are some similar compounds:
Compound | Half-Life | Decay Products | Unique Characteristics |
---|---|---|---|
Radium-226 | 1,600 years | Radon-222 | Long half-life; significant environmental presence |
Radium-224 | 3.66 days | Radon-220 | Shorter half-life; used in some medical applications |
Actinium-228 | 6.15 hours | Lead-212 | Short-lived; important for radiotherapy |
Barium | Stable | N/A | Non-radioactive; commonly used in various applications |
Uniqueness of Radium-228: Unlike its isotopes, Radium-228's relatively short half-life allows for quicker decay while still being useful as a target material for producing other isotopes like thorium-229. Its role in environmental studies also sets it apart from stable elements like barium .
Radium-228 represents a critical isotope within the thorium-232 decay series, characterized by unique nuclear properties that distinguish it from other radium isotopes [1] [2]. This radioactive isotope, historically known as Mesothorium 1, possesses 88 protons and 140 neutrons, resulting in a mass number of 228 [11]. The isotope exhibits exclusively beta-minus decay behavior, making it fundamentally different from the more commonly studied alpha-emitting radium isotopes [4] [5].
Radium-228 undergoes 100 percent beta-minus decay to populate excited states in actinium-228, with no observed alpha decay branches [4] [5]. The decay scheme has been extensively studied by multiple research groups, with the most comprehensive evaluations conducted by Sood and colleagues in 1995 [4] [5]. The beta decay energy value, designated as Q(β⁻), equals 45.8 (7) kiloelectron volts, derived from atomic mass evaluation data [4] [5].
The decay process involves four distinct beta emission pathways, each leading to different excited states in actinium-228 [4] [5]. The beta transitions exhibit varying energies and emission probabilities, as detailed in the following comprehensive analysis:
Table 1: Radium-228 Beta Transition Energies and Emission Probabilities
Level Energy (keV) | Beta Energy (keV) | Energy Uncertainty (keV) | Emission Probability (%) | Log ft Value |
---|---|---|---|---|
33.07 | 12.7 | 0.7 | 30 (10) | 5.11 |
20.19 | 25.6 | 0.7 | 8.7 (9) | 6.2 |
6.67 | 39.1 | 0.7 | 49 (10) | 6.45 |
6.28 | 39.5 | 0.7 | 12 (10) | 7.07 |
The lowest energy beta branch, with a maximum energy of 12.7 kiloelectron volts, accounts for approximately 30 percent of all decay events [4] [5]. The most probable decay pathway involves the 39.1 kiloelectron volt beta emission, representing 49 percent of decay events [4] [5]. These transitions populate actinium-228 excited states, which subsequently undergo gamma-ray emission to reach the ground state [4] [5].
Table 2: Gamma-Ray Transition Energies and Emission Probabilities
Gamma Energy (keV) | Energy Uncertainty (keV) | Absolute Emission Probability (%) | Uncertainty (%) | Total Internal Conversion Coefficient |
---|---|---|---|---|
6.28 | 0.03 | 1.8 × 10⁻⁶ | 1.5 × 10⁻⁶ | 6.68 (19) × 10⁶ |
6.67 | 0.02 | 5.7 × 10⁻⁵ | 0.9 × 10⁻⁵ | 1.560 (40) × 10⁶ |
12.88 | 0.11 | 0.30 | 0.06 | 6.67 (18) |
13.52 | 0.04 | 1.6 | 0.1 | 5.86 (10) |
26.40 | 0.11 | 0.14 | 0.05 | 201 (4) |
The gamma-ray transitions following beta decay exhibit extremely low emission probabilities for the lowest energy transitions [4] [5]. The 13.52 kiloelectron volt gamma-ray represents the most intense transition, with an emission probability of 1.6 percent [4] [5]. Internal conversion coefficients reach exceptionally high values for low-energy transitions, particularly the 6.28 and 6.67 kiloelectron volt transitions [4] [5].
Additional gamma-ray transitions have been observed but remain unplaced in the established decay scheme [4] [5]. These include transitions at 15.15, 15.5, 16.2, and 30.6 kiloelectron volts, suggesting the existence of additional excited states in actinium-228 [4] [5].
The half-life determination of radium-228 presents unique challenges due to its moderately long decay period and the requirement for precise measurement techniques [4] [5] [42] [43]. Historical measurements span multiple decades, with only three published determinations available in the scientific literature [4] [5].
Table 3: Chronological Half-Life Measurements for Radium-228
Publication Year | Half-Life Value (years) | Uncertainty (years) | Reference | Methodology |
---|---|---|---|---|
1931 | 6.7 | 1.0 | Curie et al. | Direct activity measurement |
1960 | 5.7 | 0.2 | Dudley | Radiochemical analysis |
1962 | 5.75 | 0.04 | Mays et al. | Comprehensive statistical analysis |
The most reliable determination originates from the comprehensive study by Mays and colleagues in 1962, which employed advanced statistical methods and extensive data collection [4] [5]. This investigation utilized the Limitation of Relative Statistical Weight method to analyze multiple measurements, yielding a weighted average half-life of 5.75 years with an uncertainty of 0.04 years [4] [5].
The evaluation procedures for half-life determination follow standardized protocols established by the International Network of Nuclear Structure and Decay Data Evaluators [45]. These methodologies encompass several analytical approaches, including the Limitation of Relative Statistical Weight method, normalized residuals technique, and Rajeval technique [45]. Each method employs different statistical frameworks to handle uncertainties and identify potential outliers in experimental data [45].
Modern half-life determination relies heavily on gamma-ray spectroscopy techniques, which monitor the decay of radium-228 by observing the growth and decay of actinium-228 [42] [46]. The measurement process involves collecting radioactive samples at defined time intervals and analyzing the characteristic gamma-ray emissions using high-resolution germanium detectors [42] [46].
For radioactive isotopes with moderately long half-lives like radium-228, the activity measurement approach proves most effective [50]. This technique involves separating pure samples of the radionuclide, measuring the sample mass, and determining the decay rate through direct counting methods [50]. The half-life calculation utilizes the fundamental relationship between decay constant, activity, and the number of radioactive atoms present [50].
The current recommended half-life value of 5.75 ± 0.04 years represents a weighted average derived from three independent measurements, with statistical consistency verified through chi-squared analysis [4] [5]. This value demonstrates excellent agreement with theoretical predictions based on nuclear structure calculations and systematic trends observed in neighboring isotopes [4] [5].
The nuclear structure of radium-228 reflects the characteristic properties of even-even nuclei in the actinide region [14] [15]. As an isotope containing 88 protons and 140 neutrons, radium-228 exhibits a ground state spin and parity assignment of 0⁺, consistent with the pairing energy effects observed in even-even nuclear systems [14] [15].
Table 4: Nuclear Structure Parameters for Radium-228
Property | Value | Uncertainty | Units | Reference Method |
---|---|---|---|---|
Ground State Spin | 0 | - | ℏ | Nuclear shell model |
Ground State Parity | + | - | - | Theoretical prediction |
Atomic Mass | 228.03107 | - | atomic mass units | Mass spectrometry |
Binding Energy | 1742.7 | - | megaelectron volts | Calculation |
Binding Energy per Nucleon | 7.64 | - | megaelectron volts | Derived value |
The binding energy calculation for radium-228 utilizes the semi-empirical mass formula and experimental atomic mass measurements [21] [22]. The total nuclear binding energy equals 1742.7 megaelectron volts, corresponding to a binding energy per nucleon of 7.64 megaelectron volts [21]. This value places radium-228 within the expected range for heavy nuclei in the actinide region, where binding energies per nucleon typically range from 7.4 to 7.8 megaelectron volts [21].
The nuclear binding energy determination employs the mass-energy equivalence principle, calculating the difference between the sum of constituent nucleon masses and the measured atomic mass [21]. For radium-228, this calculation involves 88 proton masses, 140 neutron masses, and the experimentally determined atomic mass of 228.03107 atomic mass units [21] [22].
The nuclear structure analysis reveals that radium-228 exhibits characteristics typical of deformed nuclei in the actinide region [35] [40]. The ground state configuration reflects the influence of nuclear shell effects, with both proton and neutron numbers approaching closed shell configurations [35]. The Z=88 proton number places radium-228 near the predicted magic number of 82, while the N=140 neutron number approaches the anticipated neutron shell closure [35].
Theoretical calculations using the nuclear shell model predict the ground state spin and parity based on the unpaired nucleon configurations [36]. For radium-228, with even numbers of both protons and neutrons, the ground state exhibits zero spin and positive parity due to complete pairing of all nucleons [36]. This configuration minimizes the nuclear energy through pairing interactions and represents the most stable arrangement for the given nucleon numbers [36].
The nuclear structure analysis also considers the deformation parameters characteristic of actinide nuclei [31] [40]. Radium-228 exhibits moderate quadrupole deformation, with theoretical predictions suggesting prolate nuclear shapes similar to other isotopes in the thorium-radium region [31] [40]. These deformation effects influence the nuclear energy levels and transition probabilities observed in experimental studies [31] [40].
Radium-228 is naturally produced as the second member in the thorium-232 decay series, one of the three major primordial decay chains found in Earth's crust [1] [2]. Thorium-232, with an exceptionally long half-life of 14.05 billion years, undergoes alpha decay to produce radium-228 with a decay energy of 4.0816 MeV [1]. The production rate of radium-228 is directly proportional to the abundance and distribution of its parent nuclide thorium-232 in geological materials.
Property | Value | Reference |
---|---|---|
Half-life | 5.75 years | [1] [3] [4] |
Decay Mode | Beta minus (β⁻) decay | [2] [3] |
Beta Energy (Q-value) | 45.8 keV | [4] |
Specific Activity | 280 Ci/g | [5] |
Parent Nuclide | Thorium-232 (²³²Th) | [1] [2] |
Daughter Product | Actinium-228 (²²⁸Ac) | [1] [2] |
Atomic Mass | 228.031 u | [4] |
Decay Constant | 1.2 × 10⁻⁹ s⁻¹ | [4] |
Thorium-232 is widely distributed throughout Earth's crustal materials, with concentrations varying significantly among different rock types and geological formations [6] [7]. In average crustal rocks, thorium-232 concentrations range from 10 to 12 micrograms per gram, while normal soils contain approximately 6 to 10 micrograms per gram [6] [7] [8]. Granitic rocks exhibit higher concentrations of 15 to 20 micrograms per gram, whereas sedimentary rocks show more variable concentrations ranging from 2 to 12 micrograms per gram [7].
Material/Environment | Thorium-232 Concentration | Reference |
---|---|---|
Average Crustal Rocks | 10-12 µg/g | [6] [7] [8] |
Normal Soil | 6-10 µg/g | [6] [7] |
Granitic Rocks | 15-20 µg/g | [7] |
Sedimentary Rocks | 2-12 µg/g | [7] |
Monazite Sands | 3-10% ThO₂ | [6] [8] |
Thorite Minerals | 50-70% ThO₂ | [6] |
Continental Shelf Sediments | 8-15 µg/g | [9] [10] |
Deep Ocean Sediments | 5-12 µg/g | [9] [10] |
The natural production of radium-228 follows the secular equilibrium principle, where the activity of radium-228 equals that of its parent thorium-232 when sufficient time has elapsed for equilibrium establishment [2] [11]. Under secular equilibrium conditions, the production rate of radium-228 directly reflects the thorium-232 content of the host material. Continental shelf sediments, which serve as significant sources of radium-228 to marine environments, typically contain thorium-232 concentrations ranging from 8 to 15 micrograms per gram [9] [10].
The geochemical behavior of radium-228 differs markedly from its parent thorium-232. While thorium exhibits strong particle affinity and low solubility in natural waters, radium demonstrates greater mobility and solubility, particularly under acidic conditions [12] [13]. This differential behavior enables the release of radium-228 from sedimentary matrices through several mechanisms, including alpha recoil during the decay of thorium-232, chemical dissolution of thorium-bearing minerals, and desorption from particle surfaces [12].
Alpha recoil represents a particularly important mechanism for radium-228 release from solid matrices [12]. During the alpha decay of thorium-232, the kinetic energy imparted to the resulting radium-228 nucleus (approximately 100 keV) can damage the surrounding crystal lattice and facilitate the escape of radium-228 atoms from the solid structure into adjacent pore waters or surface waters [12]. This process occurs independently of chemical weathering and provides a continuous source of radium-228 to aquatic environments.
In marine sedimentary systems, radium-228 is continuously produced through thorium-232 decay within the sediment matrix and subsequently released into overlying seawater through diffusion and advection processes [9] [10] [13]. The flux of radium-228 from continental shelf sediments to seawater varies with sediment composition, porosity, and geochemical conditions, with typical activities in marine sediment pore waters ranging from 5.0 to 500.0 dpm per 100 liters [9] [13].
Nuclear fuel cycle activities represent significant anthropogenic sources of radium-228 contamination in environmental systems. While radium-228 is not directly produced as a fission product in nuclear reactors, it can be generated through neutron activation of thorium-232 present as an impurity in nuclear fuel or reactor materials [14] [15]. Additionally, thorium-based fuel cycles, which have been investigated for advanced reactor designs, can produce enhanced levels of radium-228 through the decay of thorium-232 used as fertile material [16] [17].
Nuclear reactor operations generate radium-228 through several pathways. Trace amounts of thorium-232 present in uranium fuel assemblies undergo decay to produce radium-228, which can be released into reactor coolant systems and subsequently appear in liquid and gaseous effluents [15]. The concentration of radium-228 in reactor effluents depends on the thorium content of the fuel, reactor operating conditions, and the efficiency of coolant purification systems.
Legacy contamination from historical nuclear weapons production and early nuclear reactor operations has resulted in widespread radium-228 contamination at numerous sites across the United States and other countries [14] [11]. The United States Department of Energy has identified millions of gallons of radioactive waste containing radium-228, along with thousands of tons of contaminated soil and water at former nuclear facilities [14]. These legacy sites often exhibit radium-228 concentrations significantly above natural background levels, with contamination extending into groundwater aquifers and surface water bodies.
Thorium processing facilities represent another important source of anthropogenic radium-228 contamination [18] [16]. During the extraction and purification of thorium for nuclear and industrial applications, radium-228 is concentrated in process wastes and can be released to the environment through inadequate containment or disposal practices [18]. The separation of thorium from radium during processing can lead to elevated radium-228 concentrations in waste streams, as the radium fraction may contain proportionally higher activities due to its chemical separation from the bulk thorium material [17].
Nuclear fuel reprocessing operations can also contribute to radium-228 releases [14]. During the chemical treatment of spent nuclear fuel, radium-228 present in the fuel matrix can be mobilized and appear in high-level radioactive waste streams [14]. The behavior of radium-228 during reprocessing depends on the specific chemical processes employed and the efficiency of radium retention in waste forms.
Oil and gas production activities represent an often-overlooked source of anthropogenic radium-228 contamination [14] [19]. Naturally occurring radioactive materials, including radium-228, can be concentrated in scale deposits, sludges, and produced waters from petroleum extraction operations [14] [19]. While these materials are technically of natural origin, human activities concentrate and redistribute them in ways that create localized contamination exceeding natural background levels.
Mining and milling operations for uranium and rare earth elements frequently encounter thorium-bearing ores that serve as sources of radium-228 contamination [11] [20]. Uranium mine tailings and process waters often contain elevated radium-228 levels due to the decay of thorium-232 present in uranium ores [11] [20]. Similarly, rare earth element extraction from monazite and other thorium-bearing minerals can result in significant radium-228 releases to the environment.
The temporal evolution of radium-228 contamination at anthropogenic sites follows predictable patterns based on the radioactive decay characteristics of the thorium-232 decay chain [17]. After initial contamination events, radium-228 activities undergo complex changes as equilibrium is re-established between thorium-232 and its decay products [17]. The 5.75-year half-life of radium-228 means that contamination levels decrease relatively rapidly compared to longer-lived radionuclides, but continuous production from thorium-232 parents can maintain elevated activities for extended periods.
The geochemical distribution of radium-228 in aquatic environments reflects complex interactions between source terms, transport processes, and geochemical controls on radium mobility and retention. In marine systems, radium-228 exhibits a characteristic distribution pattern with elevated activities near continental margins and decreasing concentrations toward the open ocean [9] [10] [13].
Environment | Ra-228 Activity (dpm/100L) | Reference |
---|---|---|
Surface Seawater (Atlantic) | 0.1-2.5 | [9] [10] [21] |
Surface Seawater (Pacific) | 0.02-0.64 | [21] |
Continental Shelf Waters | 1.0-15.0 | [13] [22] |
Deep Ocean Waters | 0.01-0.5 | [9] [10] |
Coastal Groundwater | 0.5-50.0 | [12] [23] [24] |
Freshwater Aquifers | 0.1-10.0 | [12] [23] [24] |
River Water | 0.05-2.0 | [18] [25] |
Marine Sediment Pore Water | 5.0-500.0 | [9] [13] |
In oceanic systems, radium-228 concentrations display marked regional variations that reflect differences in continental margin sources and ocean circulation patterns [10] [21]. Surface waters of the Atlantic Ocean typically contain radium-228 activities ranging from 0.1 to 2.5 dpm per 100 liters, significantly higher than Pacific Ocean surface waters, which exhibit activities from 0.02 to 0.64 dpm per 100 liters [10] [21]. This inter-basin difference primarily results from the larger continental margin area relative to ocean volume in the Atlantic compared to the Pacific [21].
Continental shelf waters serve as the primary interface between terrestrial radium-228 sources and the open ocean [13] [22]. These environments typically exhibit the highest radium-228 activities in marine systems, with concentrations ranging from 1.0 to 15.0 dpm per 100 liters [13] [22]. The elevated activities reflect continuous input from continental shelf sediments, where radium-228 is produced through thorium-232 decay and released through diffusion and bioirrigation processes [13].
The horizontal distribution of radium-228 in ocean basins follows predictable patterns based on mixing and decay processes [10] [21]. Activities decrease exponentially with distance from continental sources, with characteristic horizontal mixing coefficients ranging from 10⁶ to 10⁷ square centimeters per second [10]. The 5.75-year half-life of radium-228 allows it to be transported significant distances from source regions before decay, enabling its detection up to several hundred kilometers from continental margins [13].
Vertical profiles of radium-228 in the ocean water column reflect the balance between surface inputs from continental sources and subsurface production from sedimentary sources [9] [10]. In most ocean basins, radium-228 activities are highest in surface waters due to lateral transport from continental margins [10]. Activities generally decrease with depth in the upper water column, although localized maxima may occur near the seafloor in regions with active sedimentary sources [9].
Groundwater aquifers exhibit highly variable radium-228 concentrations that depend on aquifer geology, geochemical conditions, and residence times [12] [23] [24]. Coastal groundwater systems, which interact with marine environments, typically contain radium-228 activities ranging from 0.5 to 50.0 dpm per 100 liters [12] [23] [24]. Freshwater aquifers generally exhibit lower activities, from 0.1 to 10.0 dpm per 100 liters, reflecting reduced interaction with thorium-bearing sediments and different geochemical conditions [12] [23] [24].
The geochemical mobility of radium-228 in groundwater systems is strongly influenced by pH, redox conditions, and dissolved solid concentrations [23] [24]. Low pH conditions, typically below 5.0, significantly enhance radium mobility by promoting the dissolution of radium-bearing minerals and reducing adsorption to sediment surfaces [23] [24]. Similarly, reducing conditions can increase radium-228 concentrations by altering the stability of radium-bearing mineral phases [23].
Sedimentary systems serve as both sources and sinks for radium-228, with the net effect depending on the balance between production and retention processes [9] [13]. Marine sediment pore waters typically contain the highest radium-228 activities in aquatic environments, ranging from 5.0 to 500.0 dpm per 100 liters [9] [13]. These elevated concentrations result from in-situ production through thorium-232 decay within the sediment matrix, combined with limited exchange with overlying waters.
The distribution of radium-228 in sedimentary pore waters is controlled by several factors, including sediment composition, porosity, bioturbation intensity, and biogeochemical gradients [9] [13]. Sediments with higher thorium-232 content produce greater radium-228 activities, while variations in porosity and permeability affect the transport of radium-228 from sediments to overlying waters [9]. Bioturbation by benthic organisms can enhance radium-228 release by increasing sediment-water exchange and disrupting diffusive boundary layers [26].
River systems represent important conduits for radium-228 transport from terrestrial sources to marine environments [18] [25]. River water radium-228 activities typically range from 0.05 to 2.0 dpm per 100 liters, reflecting inputs from watershed geology, groundwater discharge, and anthropogenic sources [18] [25]. The Amazon River, as the world's largest river system, demonstrates the potential for significant radium-228 transport, with residence times of 9 to 21 days for Amazon waters on the Brazilian continental shelf [25].